4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazine ring and a trifluoromethoxyphenyl group. It has been studied for its potential as a modulator of GPR139, a G protein-coupled receptor .
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and modulation of its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . This means that it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation by this compound, GPR139 can modulate various biochemical pathways within the cell . The specific pathways affected can depend on the cellular context and the presence of other signaling molecules. The downstream effects of these pathways can influence cellular functions and contribute to the therapeutic effects of the compound .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with GPR139 and the subsequent activation of intracellular signaling pathways . These effects can influence various cellular processes and contribute to the compound’s therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common method involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a suitable butanamide derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production .
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives: These compounds share the benzotriazine core structure and have similar chemical properties.
Trifluoromethoxyphenyl derivatives:
Uniqueness
4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to the combination of the benzotriazine ring and the trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-9-7-12(8-10-13)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQDXSAAOMFWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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